1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane
Overview
Description
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane is a type of organosilicon compound . It’s also known as Bis(trimethylsiloxy)methylsilane . It’s used as a basic material for synthetic polyalkyleneoxide modified heptamethyltrisiloxane, which is a specific structure surfactant for pesticide additives and coating additives .
Molecular Structure Analysis
The molecular formula of this compound is C7H22O2Si3 . The molecular weight is 222.5049 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . It can also be used as a reagent to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.5049 . It has a boiling point of 142 °C and a density of 0.819 g/mL at 25 °C . It’s soluble in chloroform and slightly soluble in methanol, but insoluble in water .Scientific Research Applications
Adsorbents of Volatile Organic Compounds
Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups have been developed as effective adsorbents for various organic compounds, including n-hexane, n-heptane, benzene, and more. These polysilsesquioxanes were derived using a sol–gel method involving compounds like 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane, demonstrating high affinity for adsorbing organic contaminants from the gas phase (Da̧browski et al., 2007).
Agricultural Synergistic Agents
A modified catalyst involving Pt/SiO2 and chitosan was used for synthesizing 3-poly(ethylene glycol) propyl ether-heptamethyltrisiloxane, an agricultural synergistic agent. This compound, derived from this compound, showed significant improvements in the activity and performance of common herbicides (Xie et al., 2018).
Peroxygenation of Olefinic Compounds
A method was developed for the direct peroxygenation of various olefinic compounds using molecular oxygen and triethylsilane, catalyzed by a cobalt(II) complex. This process involved derivatives of this compound, demonstrating its utility in organic synthesis and modification (Isayama, 1990).
Wetting Agents in Polymer Science
Synthesis of wetting agents through the hydrosilylation of this compound was achieved. These agents, applied in polymer science, demonstrated remarkable surface activity and properties, particularly in forming stable emulsions and lowering surface tensions (Kim & Noh, 2004).
Safety and Hazards
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-ethyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O2Si3/c1-9-13(5,6)11-14(7,8)10-12(2,3)4/h9H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRICAKEFCIBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592729 | |
Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-64-7 | |
Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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